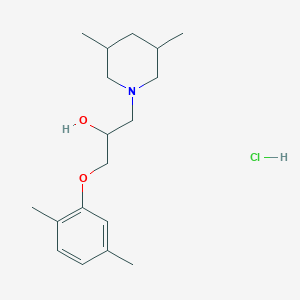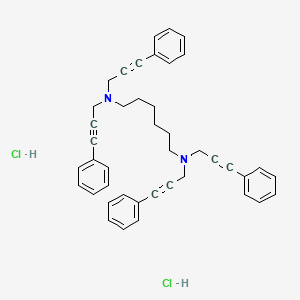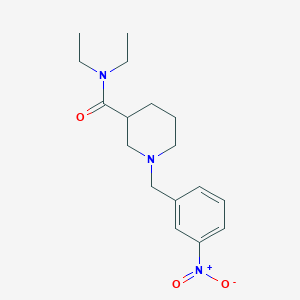
1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride, also known as DMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPP is a selective agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. This receptor has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.
作用机制
1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely expressed in the central nervous system. When 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride binds to the receptor, it causes the channel to open, allowing positively charged ions such as calcium to flow into the cell. This influx of ions can trigger a variety of downstream signaling pathways that are involved in the regulation of neuronal excitability, synaptic plasticity, and neurotransmitter release.
Biochemical and Physiological Effects:
1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to have a variety of biochemical and physiological effects, including enhancing cognitive function and memory, reducing inflammation, and protecting against neurodegeneration. 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have analgesic effects and may have potential as a treatment for chronic pain.
实验室实验的优点和局限性
One of the main advantages of 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride as a research tool is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows researchers to study the specific effects of activating this receptor without interfering with other signaling pathways. However, 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has some limitations as a research tool, including its relatively short half-life and the potential for desensitization of the receptor with repeated exposure.
未来方向
There are many potential future directions for research on 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride and the α7 nicotinic acetylcholine receptor. One area of interest is the development of new drugs that target this receptor for the treatment of neurological and inflammatory diseases. Another area of interest is the use of 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride as a tool to study the role of the α7 nicotinic acetylcholine receptor in the regulation of neuronal excitability and synaptic plasticity. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride and its potential as a therapeutic agent.
合成方法
1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to assemble the molecule from simpler building blocks. Enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule from precursor molecules. Both methods have been used successfully to produce 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride in high yields and purity.
科学研究应用
1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been used extensively in scientific research as a tool to study the α7 nicotinic acetylcholine receptor and its role in various physiological and pathological processes. 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and other neurological disorders. 1-(2,5-dimethylphenoxy)-3-(3,5-dimethyl-1-piperidinyl)-2-propanol hydrochloride has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
属性
IUPAC Name |
1-(2,5-dimethylphenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO2.ClH/c1-13-5-6-16(4)18(8-13)21-12-17(20)11-19-9-14(2)7-15(3)10-19;/h5-6,8,14-15,17,20H,7,9-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZCKKUXJHNDGGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COC2=C(C=CC(=C2)C)C)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3,4-dimethylphenoxy)butanoyl]-4-ethylpiperazine](/img/structure/B5104170.png)
![N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5104171.png)
![(2,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5104196.png)

![3-[(2-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104208.png)

![1-[3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]piperidine](/img/structure/B5104232.png)

![2-benzyl-3-(2-methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5104240.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)
![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)